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Compound of Interest

Compound Name: Anizatrectinib

Cat. No.: B10830844

A Note on Nomenclature: The vast majority of scientific literature refers to the compound of
interest as "entrectinib.” "Anizatrectinib” may be a less common or alternative name. This
guide will proceed using the name entrectinib, as it aligns with the available body of research.

Introduction

Entrectinib is a potent, orally bioavailable, and central nervous system (CNS)-active small
molecule inhibitor of the tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC, as well
as the proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK).
[1][2][3][4][5] These kinases, when constitutively activated through genetic alterations such as
gene fusions, act as oncogenic drivers in a variety of solid tumors.[4] Entrectinib functions as
an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases and thereby
blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[6][7]
[8] This technical guide provides a comprehensive overview of the in vitro potency and efficacy
of entrectinib, complete with detailed experimental protocols and visual representations of key
cellular pathways and workflows.

In Vitro Potency

The in vitro potency of entrectinib has been extensively characterized through both biochemical
and cellular assays. These studies have consistently demonstrated its high potency against its
target kinases, often in the low nanomolar range.

Biochemical Kinase Inhibition
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Biochemical assays utilizing purified recombinant kinases are essential for determining the

direct inhibitory activity of a compound. Entrectinib has shown potent inhibition of its target

kinases in these assays.

Kinase IC50 (nM) Reference(s)
TRKA 1 [3]19]

TRKB 3 [3]09]

TRKC 5 [3](9]

ROS1 7 [2](31[9][10]
ALK 12 [2](31[9][10]

Cellular Potency

Cellular assays provide a more physiologically relevant measure of a drug's potency by

assessing its activity within a cellular context. Entrectinib has demonstrated potent anti-

proliferative activity in various cancer cell lines harboring TRK, ROS1, or ALK fusions.
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. Genetic
Cell Line Cancer Type . IC50 (nM) Reference(s)
Alteration
Colorectal
KM12 TPM3-NTRK1 0.75 [11]
Cancer
Ba/F3 Pro-B Cell ETV6-NTRK3 Subnanomolar [12]
Acute Myeloid
MO-91 ETV6-NTRK3 Subnanomolar [12]

Leukemia

Non-Small Cell
HCC78 SLC34A2-ROS1 450 [1]
Lung Cancer

Ba/F3 Pro-B Cell CD74-ROS1 19.4 [13]

Anaplastic Large
Karpas-299 NPM-ALK - [14]
Cell Lymphoma

Anaplastic Large
SR-786 NPM-ALK - [14]
Cell Lymphoma

Potency Against Resistance Mutations

The emergence of resistance mutations is a common challenge in targeted cancer therapy. In
vitro studies have been conducted to evaluate the efficacy of entrectinib against known
resistance mutations in its target kinases.
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Cell

Kinase Mutation . IC50 (nM) Reference(s)
Line/Assay

NTRK1 G595R - - [1]

NTRK1 G667C KM12SM-ER 56.1 [1][15]

ALK C1156Y Ba/F3 29 [10]

ALK L1196M Ba/F3 67 [10]

ALK G1202R Ba/F3 897 [10]

ALK G1269A Ba/F3 390 [10]
Ba/F3 (CD74-

ROS1 F2004C 177 [13]
ROS1)
Ba/F3 (CD74-

ROS1 G2032R >2000 [13][16][17][18]
ROS1)

In Vitro Efficacy

The in vitro efficacy of entrectinib is demonstrated by its ability to inhibit downstream signaling
pathways, induce cell cycle arrest, and promote apoptosis in cancer cells driven by its target
kinases.

Inhibition of Downstream Signaling

Entrectinib effectively inhibits the phosphorylation of its target kinases and their downstream
signaling effectors. Western blot analysis is a key method used to demonstrate this inhibition.
In cell lines such as KM12 (TPM3-TRKA), entrectinib treatment leads to a dose-dependent
decrease in the phosphorylation of TRKA, as well as downstream signaling proteins like AKT
and ERK.[8] Similarly, in ALK-positive anaplastic large cell lymphoma cell lines (Karpas-299
and SR-786), entrectinib inhibits the phosphorylation of ALK and STAT3.[6][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Anizatrectinib (Entrectinib): An In-Depth Technical
Guide to In Vitro Potency and Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10830844#anizatrectinib-in-vitro-potency-and-
efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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